molecular formula C16H14O4 B1609036 Dimethyl 5-phenylisophthalate CAS No. 21991-00-4

Dimethyl 5-phenylisophthalate

Cat. No. B1609036
CAS RN: 21991-00-4
M. Wt: 270.28 g/mol
InChI Key: GVLNGQSSXSIUGH-UHFFFAOYSA-N
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Scientific Research Applications

Applications in Gold(I) Chemistry

Dimethyl 5-phenylisophthalate derivatives have been explored in the realm of gold(I) chemistry. A study conducted by Wiedemann, Gamer, and Roesky (2009) examined the use of dimethyl 5-aminoisophthalate as a ligand to form model complexes for macrocyclic gold compounds. This research demonstrated the potential for using derivatives of dimethyl 5-phenylisophthalate in creating novel gold(I) complexes, which could have implications in various chemical applications (Wiedemann, Gamer, & Roesky, 2009).

Role in Synthesis Research

Another dimension of its application lies in synthesis research. Pen (2014) investigated the synthesis conditions of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, a related compound, exploring its potential in various chemical synthesis processes (Pen, 2014).

Environmental and Health Monitoring

In a study by Notardonato et al. (2019), methodologies were developed for the simultaneous determination of dimethyl phthalates and bisphenol A released from plastic water containers. This highlights the environmental and health relevance of dimethyl 5-phenylisophthalate derivatives in monitoring and assessing the impact of industrial chemicals (Notardonato, Protano, Vitali, Bhattacharya, & Avino, 2019).

Sensitizers in Semiconductor Nanoparticles

Research by Wang, Schlegel, and Galoppini (2002) explored the synthesis of rigid-rod sensitizers, including dimethyl 5-phenylisophthalate derivatives, to study the dynamics of electron injection at the interface of metal oxide semiconductor nanoparticles. Such research is pivotal in advancing our understanding of semiconductors and their potential in electronics (Wang, Schlegel, & Galoppini, 2002).

Safety And Hazards

The safety data sheet for a related compound, Dimethyl phthalate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation10. However, the specific safety and hazard information for Dimethyl 5-phenylisophthalate is not readily available in the searched resources101112.


Future Directions

The future directions for the study and application of Dimethyl 5-phenylisophthalate are not explicitly mentioned in the searched resources131415. However, the field of catalytic chemistry, which includes the study of compounds like Dimethyl 5-phenylisophthalate, is expected to play a crucial role in sustainable economic development14.


Please note that the information provided is based on the available resources and may not be fully accurate or complete for Dimethyl 5-phenylisophthalate. For more detailed and specific information, further research in scientific literature and databases is recommended.


properties

IUPAC Name

dimethyl 5-phenylbenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)13-8-12(11-6-4-3-5-7-11)9-14(10-13)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLNGQSSXSIUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401607
Record name dimethyl 5-phenylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-phenylisophthalate

CAS RN

21991-00-4
Record name dimethyl 5-phenylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIPHENYL-3,5-DICARBOXYLIC ACID DIMETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of dimethyl 5-(trifluoromethylsulfonyloxy)isophthalate (2.3 g), dihydroxy-phenylborane (1.23 g) and triethylamine (2.0 4 g) in N,N-dimethylformamide (30 ml) was heated at 100° C. and stirred for 3 hours under nitrogen. After evaporating the solvent, the residue was dissolved in a mixture of dichlomethane (100 ml) and water. The organic layer was successively washed with aqueous 10% sodium carbonate solution and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was crystallized from hexane to afford dimethyl 5-phenylisophthalate (1.07 g).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Boekelheide, JE Nottke - The Journal of Organic Chemistry, 1969 - ACS Publications
C02Me XIV first intermediate XII adds a second molecule of methyl propiolate bears a formal resemblance to the reactions studied by Huisgen and hiscolleagues which havebeen …
Number of citations: 15 pubs.acs.org
K Nagashima, N Kihara, Y Iino - Journal of Polymer Science …, 2012 - Wiley Online Library
… Dimethyl 5-(octyloxy)isophthalate (4g),5 dimethyl 5-(decyloxy)isophthalate (4h),6 dimethyl 5-phenylisophthalate (4i),7 dimethyl 4,6-bis(octyloxy)isophthalate (4j),8 4,4′-oxybis(ethyl …
Number of citations: 8 onlinelibrary.wiley.com

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